molecular formula C23H36ClN B14340990 N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride CAS No. 93838-67-6

N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride

Cat. No.: B14340990
CAS No.: 93838-67-6
M. Wt: 362.0 g/mol
InChI Key: XVVMTORIDDPAKK-UHFFFAOYSA-M
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Description

N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride is a chemical compound known for its unique structure and properties It consists of a naphthalene ring attached to a butan-1-aminium chloride moiety through a dibutyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride typically involves the reaction of naphthalen-1-ylmethyl chloride with dibutylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Naphthalen-1-ylmethyl chloride+DibutylamineN,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride\text{Naphthalen-1-ylmethyl chloride} + \text{Dibutylamine} \rightarrow \text{this compound} Naphthalen-1-ylmethyl chloride+Dibutylamine→N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of automated reactors and advanced purification techniques ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene carboxylic acids, while reduction can produce secondary amines.

Scientific Research Applications

N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dibutyl-N-[(naphthalen-2-yl)methyl]butan-1-aminium tetrafluoroborate: This compound has a similar structure but with a different counterion (tetrafluoroborate) and naphthalene position (2-yl instead of 1-yl).

    N,N’-Bis-(1-naphthalenyl)-N,N’-bis-phenyl-(1,1’-biphenyl)-4,4’-diamine: Known for its use in organic electronic devices, this compound has a different core structure but shares the naphthalene moiety.

Uniqueness

N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride is unique due to its specific structural arrangement and the presence of the chloride ion

Properties

CAS No.

93838-67-6

Molecular Formula

C23H36ClN

Molecular Weight

362.0 g/mol

IUPAC Name

tributyl(naphthalen-1-ylmethyl)azanium;chloride

InChI

InChI=1S/C23H36N.ClH/c1-4-7-17-24(18-8-5-2,19-9-6-3)20-22-15-12-14-21-13-10-11-16-23(21)22;/h10-16H,4-9,17-20H2,1-3H3;1H/q+1;/p-1

InChI Key

XVVMTORIDDPAKK-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CC1=CC=CC2=CC=CC=C21.[Cl-]

Origin of Product

United States

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